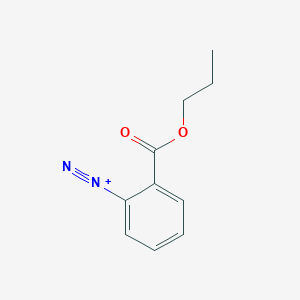
2-(Propoxycarbonyl)benzene-1-diazonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propoxycarbonyl)benzene-1-diazonium is an aromatic diazonium compound. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used as dyes. The diazonium group (-N₂⁺) attached to the benzene ring makes this compound highly reactive and useful in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
2-(Propoxycarbonyl)benzene-1-diazonium can be synthesized through the diazotization of 2-(propoxycarbonyl)aniline. The process involves the reaction of the aniline derivative with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt .
Industrial Production Methods
In an industrial setting, the diazotization process is typically carried out in a continuous flow system to ensure better control over reaction conditions and to handle the exothermic nature of the reaction. The use of continuous flow reactors allows for efficient heat management and improved safety .
化学反応の分析
Types of Reactions
2-(Propoxycarbonyl)benzene-1-diazonium undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides through reactions like the Sandmeyer reaction.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI).
Coupling Reactions: Phenols and aromatic amines are dissolved in basic solutions (e.g., sodium hydroxide) and reacted with the diazonium compound at low temperatures to form azo compounds.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Products are azo compounds, which are often brightly colored and used as dyes.
科学的研究の応用
2-(Propoxycarbonyl)benzene-1-diazonium has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in the textile industry.
Biology: Azo compounds derived from diazonium salts are used as biological stains and indicators.
Medicine: Some azo compounds have been investigated for their antimicrobial and anticancer properties.
Industry: Azo dyes are used in paints, inks, and cosmetics due to their vibrant colors and stability.
作用機序
The mechanism of action of 2-(Propoxycarbonyl)benzene-1-diazonium involves the formation of a highly reactive diazonium ion. This ion can undergo nucleophilic substitution or coupling reactions. In substitution reactions, the diazonium ion is replaced by a nucleophile, resulting in the formation of a new aromatic compound. In coupling reactions, the diazonium ion reacts with an electron-rich aromatic compound to form an azo compound .
類似化合物との比較
2-(Propoxycarbonyl)benzene-1-diazonium can be compared with other diazonium compounds such as benzenediazonium chloride and 4-nitrobenzenediazonium. While all diazonium compounds share similar reactivity, this compound is unique due to the presence of the propoxycarbonyl group, which can influence its reactivity and the properties of the resulting azo compounds .
List of Similar Compounds
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium
- 2-Methylbenzenediazonium
These compounds are also used in various substitution and coupling reactions to form a wide range of aromatic compounds and azo dyes .
特性
CAS番号 |
65000-23-9 |
|---|---|
分子式 |
C10H11N2O2+ |
分子量 |
191.21 g/mol |
IUPAC名 |
2-propoxycarbonylbenzenediazonium |
InChI |
InChI=1S/C10H11N2O2/c1-2-7-14-10(13)8-5-3-4-6-9(8)12-11/h3-6H,2,7H2,1H3/q+1 |
InChIキー |
HHSATVAZCWJZGQ-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=CC=CC=C1[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
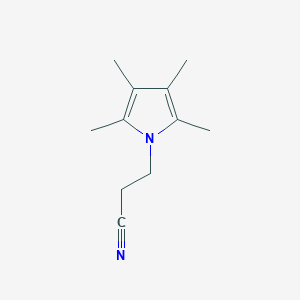
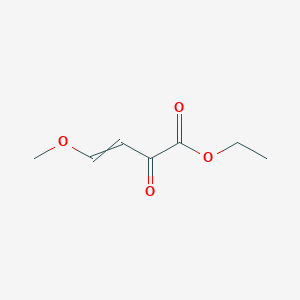

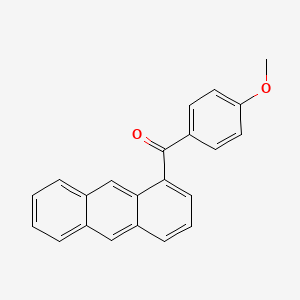
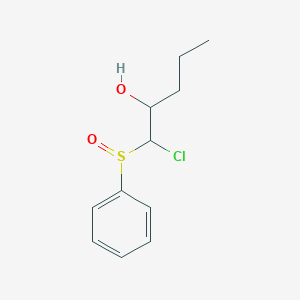

![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide](/img/structure/B14497803.png)
![5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione](/img/structure/B14497810.png)
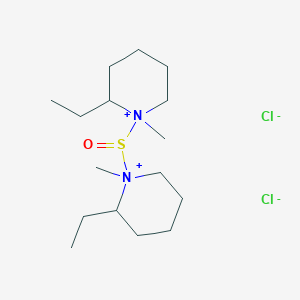
![1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)](/img/structure/B14497823.png)
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B14497824.png)
